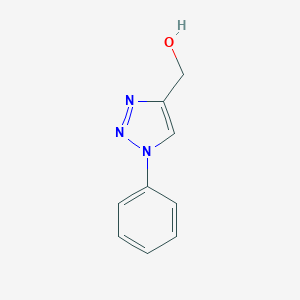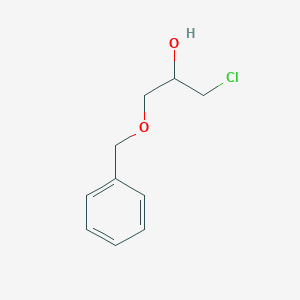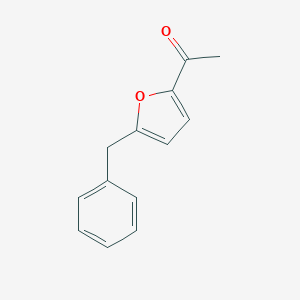
1-(5-Benzyl-2-furyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Benzyl-2-furyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as benzyl furan ketone and is commonly used as a building block in organic synthesis. In
Applications De Recherche Scientifique
1-(5-Benzyl-2-furyl)ethanone has been extensively studied for its potential applications in various fields of science. This compound has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-(5-Benzyl-2-furyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(5-Benzyl-2-furyl)ethanone has several biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been shown to reduce oxidative stress and protect against cellular damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Benzyl-2-furyl)ethanone in lab experiments is its versatility. This compound can be easily synthesized and modified to produce derivatives with different properties and applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential applications of 1-(5-Benzyl-2-furyl)ethanone are vast, and there are many future directions for research in this area. Some of the possible future directions include the development of new drugs and therapies for cancer, inflammation, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of science, such as materials science and nanotechnology.
In conclusion, 1-(5-Benzyl-2-furyl)ethanone is a compound that has shown great promise in scientific research due to its unique properties and potential applications. The synthesis method is efficient and reliable, and this compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields of science.
Méthodes De Synthèse
The synthesis of 1-(5-Benzyl-2-furyl)ethanone involves the reaction of 5-benzylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ethyl acetate to produce the desired compound. This method has been widely used in the synthesis of 1-(5-Benzyl-2-furyl)ethanone and has been proven to be efficient and reliable.
Propriétés
Numéro CAS |
100396-88-1 |
|---|---|
Nom du produit |
1-(5-Benzyl-2-furyl)ethanone |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(5-benzylfuran-2-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clé InChI |
BQKRHTUFOKREDU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)CC2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1=CC=C(O1)CC2=CC=CC=C2 |
Synonymes |
1-(5-BENZYL-2-FURYL)ETHANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



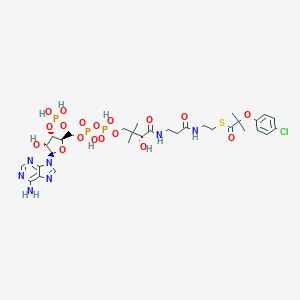

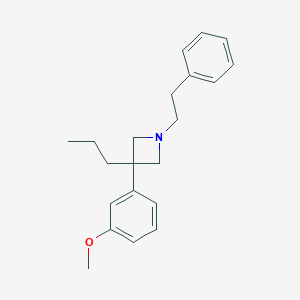
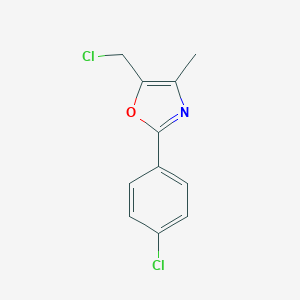
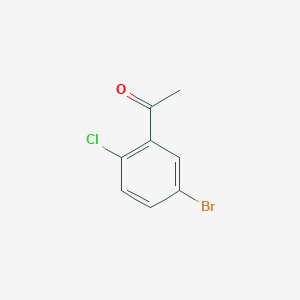
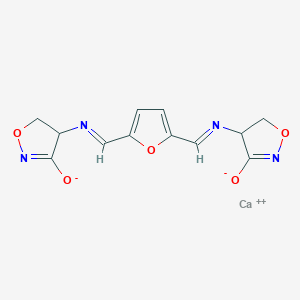
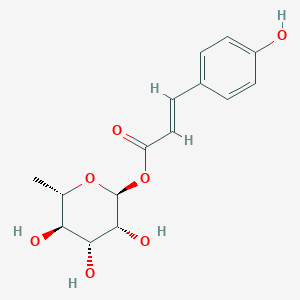
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
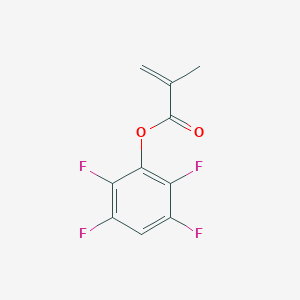
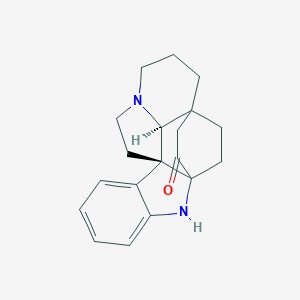
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)
